molecular formula C20H17ClO5 B2376369 methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 690682-19-0

methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2376369
CAS No.: 690682-19-0
M. Wt: 372.8
InChI Key: PTQMQOQZLVCBOV-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic coumarin derivative with a complex substitution pattern. Its structure comprises a 2H-chromen-2-one (coumarin) core substituted at positions 3 and 4 with methyl groups, at position 6 with a chlorine atom, and at position 7 with a methoxy-linked methyl benzoate moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

methyl 4-[(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-11-12(2)19(22)26-17-9-18(16(21)8-15(11)17)25-10-13-4-6-14(7-5-13)20(23)24-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQMQOQZLVCBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of Coumarin Derivatives
Compound Name Chromenone Substituents Benzoate Group Functional Group Reference
Target Compound 6-Cl, 3,4-diMe 4-(CH₂O)-linked Methyl ester -
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate None (except 2-oxo) 4-Cl Ester
4-{[(4-Me-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid 4-Me 4-(CH₂O)-linked Carboxylic acid

Substituent Effects on Physicochemical Properties

Chlorine and Methyl Groups on Chromenone Core The target’s 6-chloro and 3,4-dimethyl substituents increase molecular weight (MW) and lipophilicity compared to the unsubstituted chromenone in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . Chlorine, as an electron-withdrawing group, may enhance stability and influence π-π stacking interactions in biological targets.

Benzoate Functionalization

  • The methyl ester in the target and the 4-chlorobenzoate in improve lipophilicity relative to the carboxylic acid in , which may enhance membrane permeability. However, the acid group in offers hydrogen-bonding capacity, favoring aqueous solubility.

Synthetic Accessibility

  • Esterification and etherification reactions are common in synthesizing such compounds. Tools like SHELXL (for crystallographic refinement) and WinGX/ORTEP (for structural visualization) are critical in confirming substituent positions and stereochemistry .

Biological Activity

Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H13ClO5\text{C}_{14}\text{H}_{13}\text{ClO}_{5}

It consists of a benzoate moiety linked to a chromenyl group, which is known for its diverse biological activities. The presence of the chloro and dimethyl substituents on the chromenyl ring enhances its reactivity and potential biological interactions.

Antioxidant Activity

Research indicates that derivatives of chromenyl compounds exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. Studies have shown that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial effects of several chromenyl derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating significant antibacterial potential .
  • Cytotoxicity Assay : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values of 15 µM and 20 µM respectively. This suggests that it may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The chromenyl structure allows for electron donation, neutralizing free radicals.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
  • Cell Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, altering their integrity.

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